6-Bromo-3-hydroxy-2,4-dinitrobenzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-hydroxy-2,4-dinitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O7/c8-2-1-3(9(14)15)6(11)5(10(16)17)4(2)7(12)13/h1,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNWMJFSVDYQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C(=O)O)[N+](=O)[O-])O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Carboxyl Group in 6-Bromo-3-hydroxy-2,4-dinitrobenzoic Acid
The carboxyl group (-COOH) is a versatile functional group that can undergo a variety of reactions. In the context of this compound, its reactivity is influenced by the strong electron-withdrawing nature of the adjacent nitro groups and the bromine atom.
Esterification and Amidation Reactions
Esterification: The conversion of carboxylic acids to esters is a fundamental reaction in organic synthesis. For a highly substituted and electronically deactivated substrate like this compound, direct acid-catalyzed esterification with an alcohol may require harsh conditions. More efficient methods often involve the use of coupling agents to activate the carboxylic acid. One common method is the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com This method is widely used for the esterification of various substituted benzoic acids. ijstr.org The reaction proceeds through an activated intermediate that is more susceptible to nucleophilic attack by an alcohol.
Amidation: Similar to esterification, the formation of amides from this compound and an amine typically requires activation of the carboxyl group. Reagents like thionyl chloride or oxalyl chloride can convert the carboxylic acid to the more reactive acid chloride, which then readily reacts with an amine. Alternatively, peptide coupling reagents can facilitate direct amidation. bohrium.com Recent advancements have also explored the direct amidation of carboxylic acids with nitroarenes, which could be a potential route for forming amides from this compound. nih.govnih.gov The general mechanism for acid-catalyzed amidation involves the protonation of the carbonyl oxygen, followed by nucleophilic attack from the amine. youtube.com
Below is a table summarizing common reagents for these transformations:
| Reaction | Reagent/Catalyst | Description |
| Esterification | Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) | A mild and efficient method for forming esters from carboxylic acids and alcohols. jocpr.com |
| Amidation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Converts the carboxylic acid to a highly reactive acid chloride intermediate. |
| Amidation | Titanium Tetrafluoride (TiF₄) | A catalyst for the direct amidation of aromatic carboxylic acids. rsc.org |
Decarboxylation Pathways and Derivatives
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that can occur under certain conditions. For aromatic carboxylic acids, the ease of decarboxylation is often related to the stability of the resulting aryl anion intermediate. The presence of strong electron-withdrawing groups, such as the two nitro groups in this compound, can stabilize the negative charge on the aromatic ring through resonance and inductive effects.
Studies on the decarboxylation of 4-substituted 2,6-dinitrobenzoate ions have shown that the reaction proceeds through a rate-determining step involving the formation of a substituted aryl anion, which is then rapidly protonated by the solvent. acs.org This suggests that this compound could undergo decarboxylation, likely under heating, to yield 5-bromo-2,4-dinitrophenol. The reaction rate would be influenced by the solvent and the specific reaction conditions.
Aromatic Substitution Reactions of the Nitrated and Halogenated Core
The benzene (B151609) ring of this compound is highly electron-deficient due to the presence of three strong electron-withdrawing groups (two -NO₂ groups and one -COOH group) and a moderately deactivating bromo substituent. This electronic nature makes the aromatic ring susceptible to nucleophilic attack while being highly deactivated towards electrophilic substitution.
Nucleophilic Aromatic Substitution Involving the Bromine Moiety
Nucleophilic aromatic substitution (SNAr) is a key reaction for highly electron-deficient aromatic rings bearing a good leaving group, such as a halide. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing groups, particularly at the ortho and para positions to the leaving group, is crucial for stabilizing this negatively charged intermediate and thus facilitating the reaction. libretexts.orgmasterorganicchemistry.com
In this compound, the bromine atom is ortho and para to two strongly electron-withdrawing nitro groups, which strongly activates it towards SNAr. Therefore, the bromine atom can be displaced by a variety of nucleophiles.
Interactive Data Table: Examples of Nucleophiles in SNAr Reactions
| Nucleophile | Product Type |
| Alkoxides (e.g., CH₃O⁻) | Aryl ethers |
| Amines (e.g., RNH₂) | Aryl amines |
| Thiolates (e.g., RS⁻) | Aryl thioethers |
The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is opposite to the trend in SN2 reactions. This is because the rate-determining step is typically the attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. youtube.com
Electrophilic Aromatic Substitution (Theoretical Considerations for Deactivated Systems)
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. However, the benzene ring in this compound is extremely deactivated due to the cumulative electron-withdrawing effects of the nitro, carboxyl, and bromo substituents. libretexts.org These groups reduce the electron density of the aromatic ring, making it a very poor nucleophile.
Reactions Involving the Hydroxyl Group
The hydroxyl group (-OH) attached to the aromatic ring gives this compound phenolic character. The reactivity of this hydroxyl group is significantly influenced by the electron-withdrawing nitro groups, which increase its acidity compared to phenol (B47542) itself. ncert.nic.invanderbilt.edu
Common reactions of the phenolic hydroxyl group include O-alkylation (etherification) and O-acylation (esterification).
Etherification (Williamson Ether Synthesis): The hydroxyl group can be deprotonated by a suitable base to form a phenoxide ion. This phenoxide is a potent nucleophile and can react with an alkyl halide to form an ether. The increased acidity of the hydroxyl group in this molecule facilitates the formation of the phenoxide.
Esterification: The hydroxyl group can react with an acid chloride or acid anhydride (B1165640) to form a phenyl ester. vanderbilt.edu This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the acid byproduct. For instance, 2,4-dinitrophenol (B41442) can be esterified with palmitic acid using coupling agents. nih.gov
The presence of the bulky bromine atom and nitro group ortho to the hydroxyl group may introduce some steric hindrance, potentially affecting the rates of these reactions.
Etherification and Esterification
The compound possesses two sites for acylation and alkylation reactions: the phenolic hydroxyl group and the carboxylic acid group.
Etherification of the Phenolic Hydroxyl Group: The hydroxyl group at the C3 position is phenolic. Its acidity is substantially increased by the presence of the two electron-withdrawing nitro groups at the ortho (C2) and para (C4) positions. This enhanced acidity facilitates its conversion to a phenoxide ion, which is a potent nucleophile for ether synthesis, such as in the Williamson ether synthesis. However, the nitro group at the C2 position introduces significant steric hindrance, which may necessitate more forcing reaction conditions or the use of less bulky alkylating agents. Light-promoted nickel catalysis has been shown to be effective for the etherification of electron-deficient aryl electrophiles with a range of alcohols. liv.ac.uk
Esterification of the Carboxylic Acid Group: The carboxylic acid group can undergo esterification, most commonly through the acid-catalyzed Fischer esterification reaction with an alcohol. ucla.edu The rate of Fischer esterification can be influenced by steric hindrance at the positions ortho to the carboxylic acid (the C6-bromo and C2-nitro groups). For sterically hindered benzoic acids, achieving high yields may require optimized conditions, such as the use of sealed-vessel microwave irradiation or the incremental addition of the acid catalyst to overcome equilibrium limitations. academicpublishers.orgusm.myresearchgate.net Primary alcohols generally provide higher yields compared to more sterically demanding secondary or tertiary alcohols. researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which readily reacts with alcohols to form esters.
Oxidative Transformations (Excluding biological contexts)
The electron-deficient aromatic ring of this compound is generally resistant to electrophilic attack, but the molecule can undergo oxidative degradation under strong oxidizing conditions. The phenolic hydroxyl group is a primary site for oxidation.
Potent oxidizing agents like potassium permanganate (B83412) (KMnO₄), especially under acidic conditions, can lead to the oxidation of the phenol moiety, which may result in the cleavage of the aromatic ring. researchgate.net Studies on similar nitrophenols have shown that their oxidation by permanganate can be slow but is significantly accelerated by the presence of manganese dioxide (MnO₂), which acts as a catalyst. nih.govnih.govacs.orgresearchgate.net The proposed mechanism involves the adsorption of the phenolic compound onto the MnO₂ surface, making it more susceptible to oxidation by permanganate. nih.gov
Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are also capable of degrading nitrophenols. tandfonline.com For instance, the photo-oxidation of dinitrophenol in the aqueous phase leads to the addition of further hydroxyl groups, followed by fragmentation of the aromatic ring into smaller, highly oxygenated molecules like glyoxylic and oxalic acid. acs.org The kinetics of these reactions are typically rapid, suggesting that the aromatic ring, despite being electron-deficient, is susceptible to attack by such potent radicals. acs.org
Reductive Chemistry of Nitro Groups and their Derivatives (e.g., Amines, Azo Compounds)
The reduction of the two nitro groups is a key transformation for this compound, providing a pathway to various amino derivatives. The reduction can proceed in stages, potentially allowing for selective reduction of one nitro group over the other.
Selective Reduction to Nitroamines: The selective reduction of one nitro group in a polynitroaromatic compound is a common challenge. stackexchange.com The Zinin reduction, which uses reagents like sodium or ammonium (B1175870) sulfide, is a classic method known for its ability to selectively reduce one nitro group in dinitro compounds. sciencemadness.orgwikipedia.org The regioselectivity of the reduction is influenced by both steric and electronic factors. For dinitrophenols, a nitro group positioned ortho to the hydroxyl group is often preferentially reduced. In the case of this compound, this would suggest a preference for the reduction of the C2-nitro group. However, the steric bulk of the adjacent carboxylic acid and C6-bromo group might counteract this effect, potentially favoring reduction of the less hindered C4-nitro group.
Complete Reduction to Diamines: A variety of reagents can achieve the complete reduction of both nitro groups to their corresponding amines. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) is a highly effective method. mdpi.comnih.gov This process is generally tolerant of other functional groups like halogens, hydroxyls, and carboxylic acids. mdpi.com Other metal-based reducing systems, such as tin (Sn) or iron (Fe) in acidic media, are also commonly employed for the complete reduction of aromatic nitro compounds.
The resulting amino derivatives are versatile intermediates. The primary amines can be further diazotized and converted into a wide range of other functional groups or used in coupling reactions to form azo compounds.
| Reagent System | Typical Conditions | Selectivity Notes |
|---|---|---|
| Na₂S / (NH₄)₂S (Zinin Reduction) | Aqueous or alcoholic solution, heat | Often selective for one nitro group in polynitroarenes. Can be regioselective based on steric and electronic factors. wikipedia.org |
| H₂ / Pd/C | Pressurized H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | Highly efficient for complete reduction of nitro groups to amines. Generally preserves aryl halides. nih.gov |
| Ammonium formate (B1220265) (HCOONH₄) / Pd/C | Methanol or ethanol, reflux | A catalytic transfer hydrogenation method; serves as a safer alternative to H₂ gas for complete reduction. mdpi.com |
| Sn / HCl or SnCl₂ / HCl | Concentrated HCl, heat | Classic method for complete reduction. The resulting amine is typically protonated as an ammonium salt. |
| Fe / HCl or Acetic Acid | Acidic aqueous solution, heat | Commonly used industrial method for complete reduction of nitroarenes to anilines. |
Cross-Coupling Methodologies for Functionalization
The bromine atom at the C6 position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring can be beneficial for the initial oxidative addition step in the catalytic cycle. nih.gov
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is a robust method with high functional group tolerance. organic-chemistry.orglibretexts.org The reaction of this compound with an arylboronic acid, using a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., K₂CO₃, K₃PO₄), would be expected to replace the bromine atom with the corresponding aryl group. researchgate.netrsc.org The presence of electron-withdrawing groups on the aryl bromide can facilitate the reaction. researchgate.net
Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org This reaction typically requires a palladium catalyst, a base (e.g., Et₃N), and is often performed at elevated temperatures. acs.orgmdpi.com The electron-deficient character of the substrate can be advantageous for this transformation. nih.gov
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org This method would install an alkynyl substituent at the C6 position. Copper-free Sonogashira protocols have also been developed to avoid side reactions like alkyne homocoupling. nih.gov The reactivity order for halides in these couplings is generally I > Br > Cl. wikipedia.org
| Reaction | Coupling Partner | Typical Catalyst System | Common Base |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Heck | Alkene | Pd(OAc)₂ or PdCl₂ with a phosphine ligand | Et₃N, K₂CO₃ |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ with CuI (co-catalyst) | Et₃N, piperidine, DIPA |
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H NMR for Proton Environments
The ¹H NMR spectrum of 6-Bromo-3-hydroxy-2,4-dinitrobenzoic acid is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic region is expected to show a singlet for the lone aromatic proton, likely in the downfield region due to the strong electron-withdrawing effects of the two nitro groups and the bromine atom. The hydroxyl and carboxylic acid protons are also expected to appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H | 8.5 - 9.0 | Singlet |
| -OH | 10.0 - 12.0 | Broad Singlet |
| -COOH | 12.0 - 14.0 | Broad Singlet |
¹³C NMR for Carbon Skeleton Analysis
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| C-NO₂ | 140 - 155 |
| C-OH | 150 - 160 |
| C-Br | 110 - 125 |
| C-H (Aromatic) | 120 - 130 |
| C (ipso-COOH) | 125 - 135 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would be expected to show no cross-peaks in the aromatic region, confirming the presence of an isolated aromatic proton.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would reveal a direct correlation between the aromatic proton and its attached carbon atom, allowing for the definitive assignment of both signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is particularly informative, as it shows correlations between protons and carbons that are two or three bonds apart. Expected key correlations would include the aromatic proton to the carbons bearing the nitro groups, the hydroxyl group, and the carboxylic acid group. The carboxylic acid proton would likely show correlations to the ipso-carbon and the adjacent aromatic carbon. These correlations would be instrumental in confirming the substitution pattern on the benzene (B151609) ring.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound would be characterized by the stretching and bending vibrations of its various functional groups. The broad O-H stretch of the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ region, would be a prominent feature. The sharp C=O stretch of the carboxylic acid would be observed around 1700-1730 cm⁻¹. The aromatic C-H stretching would be seen just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range. The strong asymmetric and symmetric stretching vibrations of the nitro groups are expected in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The C-Br stretch would be found in the lower frequency region, typically below 700 cm⁻¹.
Predicted FTIR Data
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic) | 3050 - 3150 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| N=O Asymmetric Stretch (Nitro) | 1500 - 1560 | Strong |
| N=O Symmetric Stretch (Nitro) | 1335 - 1385 | Strong |
| C-O Stretch (Phenolic) | 1200 - 1300 | Medium |
| C-Br Stretch | 500 - 700 | Medium |
Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes
FT-Raman spectroscopy provides complementary information to FTIR. While polar functional groups like C=O and O-H tend to give strong signals in FTIR, non-polar and symmetric bonds often produce strong signals in Raman spectra. For this compound, the symmetric vibrations of the benzene ring and the symmetric stretch of the nitro groups would be expected to be particularly Raman active. The C-Br bond, being a polarizable bond, should also give a discernible Raman signal.
Predicted FT-Raman Active Modes
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic Ring Breathing | 990 - 1010 | Strong |
| N=O Symmetric Stretch (Nitro) | 1335 - 1385 | Strong |
| C-NO₂ Stretch | 840 - 870 | Medium |
| C-Br Stretch | 500 - 700 | Medium |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides valuable insights into the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones, with the specific wavelengths of absorption being characteristic of the molecule's electronic makeup.
The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions within its highly conjugated and substituted benzene ring system. The primary chromophore, the fundamental part of the molecule responsible for light absorption, is the benzene ring itself, which is significantly modified by the presence of multiple substituents: a bromine atom, a hydroxyl group, two nitro groups, and a carboxylic acid group.
The electronic transitions in such a molecule are primarily of the π → π* and n → π* types. The π → π* transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals and are typically characterized by high molar absorptivity. The n → π* transitions, which are generally of lower energy and intensity, involve the promotion of non-bonding electrons (from the oxygen atoms of the hydroxyl, nitro, and carboxylic acid groups) to antibonding π* orbitals.
The collective influence of the substituents profoundly affects the energy and intensity of these transitions. The nitro groups (-NO₂) are strong electron-withdrawing groups and powerful chromophores that extend the conjugation of the benzene ring. This extension of the conjugated system typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. The hydroxyl (-OH) and carboxylic acid (-COOH) groups, depending on the pH of the medium, can also influence the electronic distribution and, consequently, the absorption spectrum. The bromine atom (-Br), being an auxochrome, can also contribute to a bathochromic shift.
In related compounds like nitrophenols, the absorption peaks are observed in the blue-to-UV region, and their deprotonated forms exhibit a significant redshift in absorption. nih.govdocbrown.info For instance, 3-nitrophenol (B1666305) displays an absorption maximum at 275 nm and a second one at 340 nm, with the absorption band extending into the visible region, imparting a pale yellow color. docbrown.info Given the presence of two nitro groups and other substituents in this compound, its UV-Vis spectrum is anticipated to be more complex, with absorption bands likely extending further into the visible region.
Table 1: Expected Influence of Substituents on the UV-Vis Spectrum of the Benzoic Acid Chromophore
| Substituent | Type | Expected Effect on λmax |
| -NO₂ (nitro) | Chromophore / Electron-withdrawing | Strong Bathochromic Shift |
| -OH (hydroxyl) | Auxochrome / Electron-donating (by resonance) | Bathochromic Shift |
| -Br (bromo) | Auxochrome | Bathochromic Shift |
| -COOH (carboxylic acid) | Electron-withdrawing | Bathochromic Shift |
This table is based on general principles of UV-Vis spectroscopy and data for related compounds.
While specific applications of this compound in quantitative spectrophotometric methods are not extensively documented in the available literature, the chemical nature of nitroaromatic compounds suggests several potential uses as analytical reagents. Nitroaromatic compounds are known to be involved in charge-transfer complex formation and can be utilized in the derivatization of other molecules to produce colored species that can be quantified using spectrophotometry.
For instance, dinitrobenzoic acids have been used to form charge-transfer complexes with other organic molecules, and these complexes often exhibit strong absorption bands in the visible region, which can be exploited for quantitative analysis. The high reactivity of the nitro groups and the acidic nature of the carboxylic acid group in this compound could potentially be harnessed for the determination of various analytes.
One plausible application is in the determination of amines or other electron-rich compounds. The reaction between an electron-donating analyte and the electron-accepting this compound could lead to the formation of a colored charge-transfer complex, with the intensity of the color being proportional to the concentration of the analyte.
Another potential application lies in the derivatization of alcohols. Similar to 3,5-dinitrobenzoic acid, which is used to form crystalline esters with alcohols for their identification, this compound could potentially be used to create derivatives that have strong and characteristic UV-Vis absorption, enabling their spectrophotometric quantification.
Table 2: Potential Applications of this compound in Spectrophotometry
| Analyte Class | Principle of Method | Potential Advantage |
| Aromatic Amines | Formation of a colored charge-transfer complex | High sensitivity due to strong absorption of the complex |
| Alcohols | Derivatization to form a strongly absorbing ester | Improved detection and quantification of otherwise non-absorbing alcohols |
| Pharmaceuticals with amine or hydroxyl groups | Derivatization or complexation to produce a chromophore | Enables spectrophotometric assay of active pharmaceutical ingredients |
This table outlines hypothetical applications based on the known reactivity of similar nitroaromatic compounds.
Crystallographic Analysis and Solid State Chemistry
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of properties for 6-Bromo-3-hydroxy-2,4-dinitrobenzoic acid, from its three-dimensional shape to its spectroscopic signatures and electronic characteristics. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common level of theory for such investigations on related aromatic compounds. researchgate.netnih.govsemanticscholar.orgresearchgate.net
Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles. Conformational analysis, often performed through potential energy surface scans, identifies the most stable isomer by rotating flexible parts of the molecule, such as the hydroxyl and carboxylic acid groups, to find the global energy minimum. nih.gov The optimized geometry is the foundation for all other subsequent theoretical calculations.
Table 1: Predicted Geometrical Parameters from DFT Calculations The following table illustrates the type of data obtained from geometry optimization. Actual values for this compound would require a specific computational study.
| Parameter | Description | Typical Predicted Value Range |
|---|---|---|
| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms (e.g., C-C, C-H, C-Br, C-N, O-H). | C-C (aromatic): 1.39-1.42 ÅC-Br: ~1.90 ÅC-N: ~1.47 ÅC=O: ~1.21 ÅC-O: ~1.36 Å |
| Bond Angles (°) | The angle formed by three connected atoms (e.g., C-C-C, O-C=O). | Aromatic C-C-C: ~120°Carboxyl O=C-O: ~125° |
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations determine the frequencies of the fundamental vibrational modes. researchgate.net The predicted spectrum is then compared with experimentally recorded spectra to confirm the molecular structure and assign specific spectral bands to particular molecular motions, such as stretching, bending, and rocking of different functional groups. researchgate.netresearchgate.net This correlation is a powerful tool for structural elucidation.
The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the potential for intramolecular charge transfer. researchgate.netresearchgate.netscience.gov A small energy gap suggests high chemical reactivity and polarizability, indicating that a molecule can be easily excited. nih.gov This analysis helps to understand the electronic transitions and charge transfer processes that can occur within the molecule upon excitation. researchgate.netresearchgate.net
Table 2: Frontier Molecular Orbital (FMO) Properties This table shows key electronic parameters derived from FMO analysis. Specific values for the target compound are not available in the cited literature.
| Parameter | Symbol | Description | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. | Related to the ionization potential; indicates electron-donating ability. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. | Related to the electron affinity; indicates electron-accepting ability. |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. semanticscholar.orgnih.gov It is used to predict how a molecule will interact with other chemical species. The MEP map uses a color scale to denote different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.govnih.gov For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carboxyl groups, and the hydroxyl group, identifying them as sites for electrophilic interaction. semanticscholar.org
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the nature of chemical bonds based on the topology of the electron density. science.gov By locating critical points in the electron density, QTAIM can characterize bonds as either shared-shell (covalent) or closed-shell (ionic or van der Waals) interactions. This analysis provides quantitative measures of bond strength and character, offering a deeper understanding of the bonding within this compound, including the covalent bonds of the aromatic system and any potential intramolecular hydrogen bonds.
Prediction of Nonlinear Optical (NLO) Properties
The evaluation of a molecule's potential for use in nonlinear optical (NLO) applications hinges on computational calculations that quantify its response to an external electric field. These calculations are highly specific to the molecule's electronic structure.
Potential as NLO Materials
The potential of a compound as an NLO material is primarily indicated by a high first-order hyperpolarizability (β) value. Molecules with significant intramolecular charge transfer, often facilitated by electron-donating and electron-withdrawing groups across a π-conjugated system, tend to exhibit larger β values. While the nitro (-NO₂) groups are strong electron withdrawers and the hydroxyl (-OH) group is an electron donor, a quantitative computational study is necessary to confirm and quantify the NLO potential of this compound. Without specific calculations, any statement on its NLO potential remains speculative.
Thermodynamic Properties Calculation
Beyond basic physical properties, computational chemistry can predict thermodynamic parameters such as standard enthalpy of formation, entropy, and heat capacity. These are typically calculated based on vibrational frequency analysis from an optimized molecular structure. Such calculations provide insight into the molecule's stability and behavior at different temperatures. At present, published computational data for the specific thermodynamic properties of this compound are not found in the scientific literature.
Solvent Effects on Molecular and Spectroscopic Properties (Computational Models)
Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate how a solvent environment affects a molecule's properties. Solvents can influence molecular geometry, electronic structure, and spectroscopic signatures (like UV-Vis and NMR spectra). A theoretical study on this compound would involve optimizing its structure and calculating its properties within different simulated solvent environments to predict these changes. However, specific studies detailing the application of these computational models to this compound have not been identified.
Advanced Research Applications in Chemical Sciences
Utilization as a Building Block in Complex Organic Synthesis
The multifaceted molecular architecture of 6-Bromo-3-hydroxy-2,4-dinitrobenzoic acid, featuring a carboxylic acid, a hydroxyl group, two nitro groups, and a bromine atom on an aromatic ring, makes it a promising, albeit specialized, building block for complex organic synthesis. The interplay of these electron-withdrawing and electron-donating groups creates a unique electronic environment and provides multiple reaction sites for constructing more elaborate molecules.
Precursor for Advanced Heterocyclic Systems
While direct synthesis of heterocyclic systems from this compound is not extensively documented in dedicated studies, its structure presents clear potential for such transformations. The nitro groups are key functionalities that can be chemically reduced to amino groups. These resulting amino functionalities, positioned on the benzene (B151609) ring, can then participate in a variety of cyclization reactions to form nitrogen-containing heterocycles. For instance, condensation reactions with dicarbonyl compounds or other bifunctional reagents could lead to the formation of quinolines, quinoxalines, or benzodiazepines, all of which are important scaffolds in medicinal chemistry and materials science.
The synthesis of complex heterocyclic structures, such as 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride, demonstrates the importance of halogenated aromatic precursors in generating advanced molecular frameworks. nih.gov Similarly, the synthesis of quinoline (B57606) inhibitors often involves intermediates like 6-bromo-4-chloro-3-nitroquinoline, highlighting the utility of bromo- and nitro-substituted aromatics in building complex heterocyclic drugs. researchgate.net
Synthesis of Macrocycles or Polymeric Materials (excluding biological polymers)
The bifunctional nature of this compound, possessing both a carboxylic acid and a hydroxyl group, makes it a suitable monomer for step-growth polymerization. Through polyesterification reactions, where the carboxyl group of one monomer reacts with the hydroxyl group of another, linear polyesters can be synthesized. The rigid, substituted benzene ring would be incorporated into the polymer backbone, likely imparting high thermal stability and specific mechanical properties to the resulting material.
Furthermore, should the nitro groups be reduced to amines, the resulting aminohydroxybenzoic acid derivative could serve as a monomer for producing polyamides or poly(ester-amide)s. The bromine atom also offers a site for further modification, for example, through cross-coupling reactions, which could be used to link polymer chains together, forming cross-linked or network polymers with tailored properties.
Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The array of functional groups on this compound makes it an excellent candidate for applications in coordination chemistry, particularly in the design of ligands for metal complexes and as a building block for Metal-Organic Frameworks (MOFs).
Ligand Design and Metal Complexation
The carboxylate group is a primary site for coordinating to metal ions. Upon deprotonation, it can bind to metals in various modes (monodentate, bidentate, bridging), similar to other aromatic carboxylic acids used in coordination chemistry. The adjacent hydroxyl group can also participate in metal binding, forming a stable five-membered chelate ring with a metal center. This chelation effect enhances the stability of the resulting metal complex. The nitro groups, with their electronegative oxygen atoms, can also engage in weaker coordination interactions with certain metal ions. This versatility allows the molecule to act as a multidentate ligand, capable of forming structurally diverse and stable metal complexes.
Research on related hydroxybenzoic acids has shown their capability to form a wide range of coordination structures, from discrete molecular units to extended one-, two-, and three-dimensional networks. rsc.orgnih.gov The specific coordination geometry is influenced by the metal ion, the reaction conditions, and the electronic nature of the ligand itself.
Supramolecular Networks and Self-Assembly Processes
Beyond covalent bond formation, this compound is well-equipped to participate in the formation of supramolecular assemblies through non-covalent interactions. The carboxylic acid and hydroxyl groups are potent hydrogen bond donors and acceptors. These groups can form robust hydrogen bonds with each other or with other complementary molecules, such as N-donor compounds.
Studies on the bromo-derivative of 3,5-dihydroxybenzoic acid have demonstrated its ability to form intricate and predictable supramolecular networks with various bipyridyl compounds. nih.gov In these structures, recognition between the components is established through specific hydrogen bonding patterns, such as O-H···N and C-H···O interactions, leading to the self-assembly of elegant and complex architectures. nih.gov The presence of nitro groups in this compound adds further potential for intermolecular interactions, including dipole-dipole and π-π stacking interactions with other aromatic systems.
Table 1: Hydrogen Bonding Patterns in Adducts of 4-Bromo-3,5-dihydroxybenzoic Acid with N-Donors
| N-Donor Compound | Key Hydrogen Bonds Observed | Resulting Supramolecular Structure |
| 1,2-bis(4-pyridyl)ethene | O-H···N | Sheet-like network |
| 1,2-bis(4-pyridyl)ethane | O-H···N | Sheet-like network |
| 4,4'-bipyridine | O-H···N / C-H···O | Complex network with threefold interpenetration |
This table is based on findings for the related compound 4-bromo-3,5-dihydroxybenzoic acid to illustrate potential interactions. nih.gov
Application in Analytical Method Development (e.g., as a chromophore or reagent for detection of other analytes)
The structural features of this compound suggest its utility in the development of new analytical methods, particularly as a chromogenic reagent for spectrophotometric analysis. The dinitrated aromatic system constitutes a strong chromophore, meaning it absorbs light in the ultraviolet-visible region of the electromagnetic spectrum.
The chelation sites (carboxylate and hydroxyl groups) can selectively bind to specific metal ions. This binding event would alter the electronic structure of the molecule, leading to a predictable change in its light absorption properties, such as a shift in the maximum absorption wavelength (λmax) or a change in molar absorptivity. This color change upon metal binding is the basis for its use as a colorimetric sensor.
For example, a related organic reagent, 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol, has been synthesized and successfully used for the analytical determination of copper (II) and palladium (II) ions. researchgate.net The color of this reagent's solution is pH-dependent and changes upon complexation with metal ions, allowing for their quantitative detection. researchgate.net Given these precedents, this compound could be investigated as a selective reagent for the detection and quantification of various metal analytes.
Table 2: pH-Dependent Spectral Characteristics of an Analogous Analytical Reagent
| pH Range | Species Form | Color | Absorption Max (λmax) |
| < 1.0 | Monoprotonated (LH₄⁺) | Yellow | 422 nm |
| 1.0 - 5.0 | Neutral (LH₃) | Orange | 460 nm |
| 5.2 - 7.5 | Single Anionic (LH₂⁻) | - | 470-505 nm |
| 8.0 - 10.0 | Double Anionic (LH²⁻) | - | 542 nm |
Data from the related analytical reagent 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol. researchgate.net
Environmental Chemical Transformation Studies7.4.1. Abiotic Degradation Pathways (e.g., photocatalysis, hydrolysis)7.4.2. Fate and Transport Modeling (Excluding biological degradation/bioaccumulation in organisms)
General principles of environmental chemistry suggest that a compound with the structure of this compound—containing nitro groups, a hydroxyl group, a bromine atom, and a carboxylic acid function on a benzene ring—would likely be subject to abiotic degradation processes such as photocatalysis and hydrolysis under certain environmental conditions. The presence of photosensitive nitroaromatic groups suggests potential for photodegradation. Similarly, the carboxylic acid and other functional groups could be susceptible to hydrolysis.
In terms of fate and transport modeling, key parameters such as the compound's water solubility, vapor pressure, and octanol-water partition coefficient (Kow) would be essential for predicting its movement and distribution in the environment. However, without experimental data, any modeling would be purely speculative.
Further research is required to determine the specific abiotic degradation pathways and to develop accurate fate and transport models for this compound.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of poly-functionalized aromatic compounds often involves harsh conditions, hazardous reagents, and multiple steps that can lead to significant chemical waste. Future research should prioritize the development of more sustainable and efficient synthetic pathways to 6-Bromo-3-hydroxy-2,4-dinitrobenzoic acid and its derivatives.
Key areas of focus could include:
Green Nitration Methodologies: Conventional nitration relies on a corrosive mixture of nitric and sulfuric acids. rsc.org Emerging green chemistry approaches offer safer and more environmentally benign alternatives. numberanalytics.com Research could explore the use of solid acid catalysts, polymer-supported reagents, or milder nitrating agents like calcium nitrate (B79036) in conjunction with microwave irradiation to reduce hazardous waste and improve reaction efficiency. gordon.edutandfonline.com Mechanochemical methods, which use solvent-minimized ball milling, also present a promising frontier for sustainable nitration. rsc.org
Catalytic C-H Functionalization: Directing the functionalization of specific C-H bonds is a powerful strategy in modern organic synthesis. Transition-metal catalysis could provide a more step-economical route to installing the required substituents on the benzoic acid core. nih.govresearchgate.net While ortho-C-H functionalization of benzoic acids has been extensively studied, developing general methods for meta-C-H activation remains a significant challenge and a highly desirable goal. nih.gov
Flow Chemistry: Continuous flow processing offers substantial advantages for nitration reactions, which are typically fast and highly exothermic. beilstein-journals.orgvapourtec.com Flow reactors provide superior temperature control, minimize the risk of runaway reactions, and can improve selectivity and reproducibility. vapourtec.comeuropa.eu Developing a continuous flow synthesis for this compound would enhance the safety and scalability of its production. nih.govacs.org
Biocatalysis: The use of enzymes or whole-organism biocatalysts could offer highly selective and environmentally friendly routes to aminobenzoic acid derivatives and other functionalized aromatics. mdpi.com While direct biosynthesis of this specific compound is unlikely, biocatalytic approaches could be employed for key steps, such as selective hydroxylation or halogenation, reducing the reliance on traditional chemical reagents.
A comparative look at potential synthetic strategies highlights the shift towards more sustainable practices:
| Synthetic Approach | Traditional Method | Potential Sustainable Alternative | Key Advantages of Alternative |
| Nitration | Mixed Nitric/Sulfuric Acid | Solid Acid Catalysts, Microwave-Assisted Nitration, Flow Chemistry | Reduced corrosive waste, improved safety, better control, higher efficiency. numberanalytics.comgordon.eduvapourtec.com |
| Halogenation | Elemental Bromine with Lewis Acid | Enzyme-catalyzed halogenation, Oxidative halogenation with hydrohalic acids | Milder conditions, higher regioselectivity, reduced hazardous byproducts. |
| Hydroxylation | Harsh oxidation/reduction sequences | Biocatalytic hydroxylation, Transition-metal catalyzed C-H oxidation | High selectivity, environmentally benign, fewer protection/deprotection steps. |
Exploration of Advanced Functional Materials Based on the Compound
The dense arrangement of functional groups in this compound makes it an intriguing building block for the creation of advanced materials. The interplay between the electron-withdrawing nitro groups, the hydrogen-bonding hydroxyl and carboxyl groups, and the reactive bromo substituent can be harnessed to design materials with unique properties.
Future research could investigate its use in:
Polymers and Covalent Organic Frameworks (COFs): The carboxylic acid and hydroxyl groups can serve as monomers for polymerization reactions, leading to polyesters or polyamides. These polymers could possess enhanced thermal stability or specific recognition properties due to the other functional groups. Furthermore, the molecule could be a candidate for synthesizing Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage, catalysis, and sensing. The substituted benzoic acid moiety can act as a linker in COF synthesis. nih.gov
Energy Storage and Electronic Materials: Nitroaromatic compounds are known for their electron-accepting properties. This characteristic could be exploited in the design of organic batteries, capacitors, or semiconductors. The high nitrogen and oxygen content could also be beneficial in creating nitrogen-doped carbon materials with high surface areas for supercapacitor applications upon pyrolysis.
Smart Materials and Sensors: The hydroxyl and carboxyl groups are sensitive to changes in pH, which could be exploited to create pH-responsive materials. The nitro groups can be reduced to amino groups, which are responsive to electrochemical potential. This could enable the development of sensors for detecting specific analytes or changes in environmental conditions.
In-depth Mechanistic Understanding of Complex Reactions
The reactivity of this compound is complex due to the competing electronic effects of its various substituents. The nitro groups are strongly electron-withdrawing and deactivating, while the hydroxyl group is activating, and the bromo group is deactivating but ortho-, para-directing. This electronic puzzle makes the compound an excellent platform for studying reaction mechanisms.
Unexplored avenues include:
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring is highly activated towards SNAr. The bromine atom is a potential leaving group, and its reactivity could be compared with the nitro groups under various nucleophilic conditions. Mechanistic studies could elucidate the regioselectivity and kinetics of these reactions.
Reduction of Nitro Groups: The selective reduction of one or both nitro groups to amines would yield highly valuable synthetic intermediates. nih.gov Research into chemoselective reduction methods (catalytic hydrogenation, metal-catalyzed transfer hydrogenation) could provide access to novel amino-bromo-hydroxy-benzoic acids. Understanding the factors that control the selectivity of this reduction is a key mechanistic question.
Decarboxylation and Cross-Coupling Reactions: The carboxylic acid group can be removed or used as a handle in cross-coupling reactions. Investigating palladium- or copper-catalyzed decarboxylative coupling reactions could open pathways to biaryl compounds or other complex structures, expanding the synthetic utility of the parent molecule.
Advanced Spectroscopic and Structural Elucidation of Derivatives
A fundamental aspect of developing the chemistry of this compound is the thorough characterization of its structure and the structure of its derivatives. While basic spectroscopic data can be predicted, in-depth experimental analysis is crucial.
Future work should focus on:
Multi-nuclear NMR Spectroscopy: Comprehensive 1H, 13C, 15N, and 17O NMR studies would provide a complete picture of the electronic environment within the molecule. The chemical shifts would be highly sensitive to the electronic interplay of the substituents.
X-ray Crystallography: Obtaining a single-crystal X-ray structure of the compound and its key derivatives would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state, such as hydrogen bonding networks.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict spectroscopic properties, molecular orbitals, and reaction pathways. Correlating these computational predictions with experimental data will lead to a more profound understanding of the molecule's behavior.
| Spectroscopic Technique | Information to be Gained | Potential Research Question |
| NMR (1H, 13C, 15N) | Electronic environment, coupling constants, structural connectivity. | How do the chemical shifts of the aromatic proton and carbons change upon selective reduction of one nitro group? |
| Infrared (IR) Spectroscopy | Vibrational modes of functional groups (O-H, C=O, N-O). | How does the intramolecular hydrogen bonding between the hydroxyl and nitro/carboxyl groups affect the O-H stretching frequency? |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns. | What are the characteristic fragmentation pathways, and can they be used to distinguish between isomers? |
| X-ray Crystallography | Solid-state structure, bond lengths/angles, intermolecular forces. | What is the nature of the hydrogen-bonding network in the crystalline solid? |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. By training algorithms on large datasets, it is possible to predict the properties of new molecules and even design novel compounds with desired characteristics.
For this compound and its potential derivatives, AI and ML could be applied to:
Predicting Reactivity and Reaction Outcomes: ML models could be trained to predict the regioselectivity of further functionalization reactions or the optimal conditions for transformations like SNAr or catalytic coupling.
Designing Novel Derivatives with Targeted Properties: Generative models can design new molecules based on the this compound scaffold. For instance, these models could suggest modifications to create derivatives with specific electronic properties for materials science applications or potential biological activity for drug discovery.
Accelerating Spectroscopic Analysis: AI tools can aid in the interpretation of complex spectroscopic data, helping to rapidly elucidate the structures of new derivatives formed in high-throughput screening experiments.
The integration of these computational tools represents a paradigm shift, enabling a more rapid and targeted exploration of the vast chemical space accessible from this versatile building block.
Q & A
Q. What are the key challenges in synthesizing 6-bromo-3-hydroxy-2,4-dinitrobenzoic acid, and how can regioselectivity be controlled?
Synthesis requires sequential functionalization of the benzoic acid core. Bromination typically precedes nitration due to bromine’s directing effects. However, nitration at the ortho and para positions relative to the hydroxyl group must compete with steric hindrance from the bromo substituent. A method inspired by 4-hydroxy-3,5-dinitrobenzoic acid synthesis involves:
- Step 1 : Bromination of 3-hydroxybenzoic acid using Br₂ in H₂SO₄ at 0–5°C to favor para-bromination .
- Step 2 : Controlled nitration with HNO₃/H₂SO₄ at 50°C to introduce nitro groups at positions 2 and 4, leveraging the hydroxyl group’s activating effects .
Key Validation : Monitor reaction progress via TLC and confirm regiochemistry using ¹H NMR (aromatic proton splitting patterns) and IR (nitro group absorption ~1520 cm⁻¹) .
Q. How can purity and stability be ensured during purification?
- Purification : Recrystallize from ethanol/water (1:3) to remove nitro-byproducts. Use HPLC with a C18 column (acetonitrile/0.1% TFA mobile phase) to confirm >95% purity .
- Stability : Store at –20°C in amber vials under inert gas. The hydroxyl and nitro groups make the compound light- and moisture-sensitive, as seen in analogs like 4-hydroxy-3,5-dinitrobenzoic acid .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations in NMR)?
Discrepancies may arise from tautomerism or intermolecular hydrogen bonding. For example:
- Tautomerism : The hydroxyl group at position 3 may participate in keto-enol tautomerism, altering proton environments. Compare DMSO-d₆ and CDCl₃ spectra to identify solvent-dependent shifts .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for analogs like 3,5-dibromo-4-hydroxybenzoic acid .
Q. What strategies mitigate decomposition during cross-coupling reactions (e.g., Suzuki-Miyaura)?
The electron-withdrawing nitro groups reduce the bromo substituent’s reactivity. Optimize conditions using:
Q. How to analyze conflicting biological activity data (e.g., antimicrobial assays)?
Inconsistent results may stem from solubility issues or assay interference.
- Solubility : Use DMSO stock solutions ≤0.1% v/v to avoid cytotoxicity, as demonstrated for 2-amino-4-bromo-3,5-difluorobenzoic acid derivatives .
- Control Experiments : Include nitro- and bromo-free analogs to isolate the contributions of specific functional groups.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
